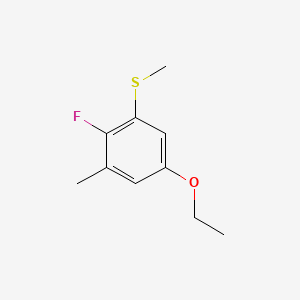

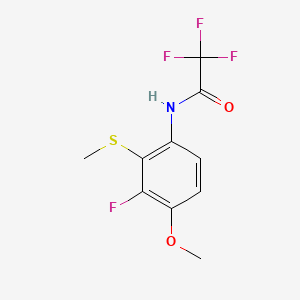

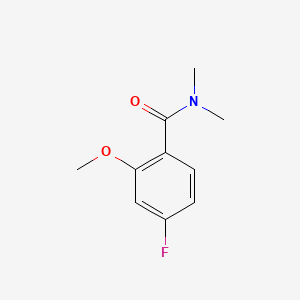

![molecular formula C15H11FO2 B6286922 4-Fluoro-2'-methyl-[1,1'-biphenyl]-3,4'-dicarbaldehyde CAS No. 2586126-76-1](/img/structure/B6286922.png)

4-Fluoro-2'-methyl-[1,1'-biphenyl]-3,4'-dicarbaldehyde

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of this compound involves the reaction between 7-amino-4-methyl-2H-chromen-2-one and (±)-flurbiprofen . The newly-obtained bio-functional hybrid compound was fully characterized using various analytical techniques, including 1H NMR , 13C NMR , UV spectroscopy , and mass spectrometry .

作用機序

Target of Action

The primary target of 4-Fluoro-2’-methyl-[1,1’-biphenyl]-3,4’-dicarbaldehyde is the Free Fatty Acid Receptor 4 (FFA4/GPR120) . This receptor is a G protein-coupled receptor that is activated by long-chain free fatty acids . It plays a crucial role in various physiological processes, including the regulation of glucose metabolism, insulin sensitivity, and anti-inflammatory responses .

Mode of Action

The compound acts as a potent and selective agonist for FFA4 . It interacts with the receptor, triggering a series of intracellular events, including the mobilization of calcium ions, recruitment of β-arrestin-1 and β-arrestin-2, and phosphorylation of extracellular signal-regulated kinase . The activation of FFA4 by the compound also results in rapid phosphorylation and internalization of the receptor .

Biochemical Pathways

The activation of FFA4 by 4-Fluoro-2’-methyl-[1,1’-biphenyl]-3,4’-dicarbaldehyde affects several biochemical pathways. It mimics the beneficial therapeutic properties of long-chain free fatty acids, such as stimulating glucagon-like peptide-1 secretion from enteroendocrine cells, enhancing glucose uptake in adipocytes, and inhibiting the release of proinflammatory mediators from macrophages . These effects suggest the potential of FFA4 as a therapeutic target for type 2 diabetes and obesity .

Result of Action

The activation of FFA4 by 4-Fluoro-2’-methyl-[1,1’-biphenyl]-3,4’-dicarbaldehyde leads to various molecular and cellular effects. It stimulates the secretion of glucagon-like peptide-1, enhances glucose uptake, and inhibits the release of proinflammatory mediators . These effects could potentially contribute to the management of type 2 diabetes and obesity .

生化学分析

Biochemical Properties

It is known that the compound has a similar structure to TUG-891 , a potent and selective agonist for the long chain free fatty acid (LCFA) receptor 4 (FFA4; previously G protein–coupled receptor 120, or GPR120) . This suggests that 4-Fluoro-2’-methyl-[1,1’-biphenyl]-3,4’-dicarbaldehyde may interact with similar enzymes, proteins, and other biomolecules.

Cellular Effects

Based on its structural similarity to TUG-891 , it could potentially influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is possible that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression, similar to TUG-891 .

特性

IUPAC Name |

4-(4-fluoro-3-formylphenyl)-3-methylbenzaldehyde |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11FO2/c1-10-6-11(8-17)2-4-14(10)12-3-5-15(16)13(7-12)9-18/h2-9H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMIGOOMOBNIXJL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)C=O)C2=CC(=C(C=C2)F)C=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11FO2 |

Source

|

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.24 g/mol |

Source

|

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

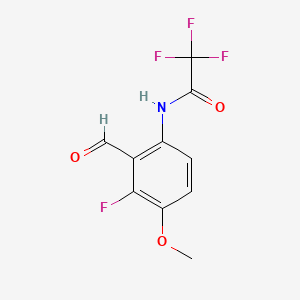

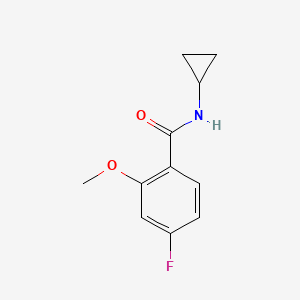

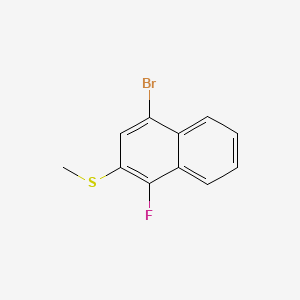

![4'-Chloro-2-fluoro-5-methyl-[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B6286874.png)

![2,4'-Dichloro-3'-fluoro-[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B6286880.png)